



Technical Support Center: Off-Target Effects of S1P5 Receptor Agonists

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Compound of Interest		
Compound Name:	S1P5 receptor agonist-1	
Cat. No.:	B15142461	Get Quote

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S1P5 receptor agonists.

Frequently Asked Questions (FAQs)

Q1: What are the most common off-target effects observed with S1P5 receptor agonists?

A1: The most frequently observed off-target effects of S1P5 receptor agonists are due to their interaction with other sphingosine-1-phosphate (S1P) receptor subtypes, particularly S1P1.[1] [2] Non-selective binding to S1P1 can lead to lymphopenia (a reduction in the number of lymphocytes in the blood) and potential cardiovascular effects such as bradycardia.[3][4] Some agonists may also interact with S1P3, S1P4, and other receptors, leading to a variety of cellular responses.[5]

Q2: Why is S1P1 receptor activation a primary concern when working with S1P5 agonists?

A2: S1P1 and S1P5 receptors share a high degree of structural homology, which can make achieving high selectivity for S1P5 challenging.[1] Activation of S1P1 on lymphocytes is the primary mechanism for lymphocyte egress from lymph nodes; therefore, agonism at this receptor can lead to lymphopenia, a desired therapeutic effect in some contexts but a significant off-target effect when studying S1P5 specifically.[3][6]

Q3: What is the signaling pathway of the S1P5 receptor?



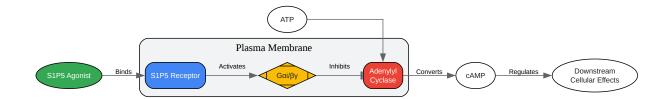
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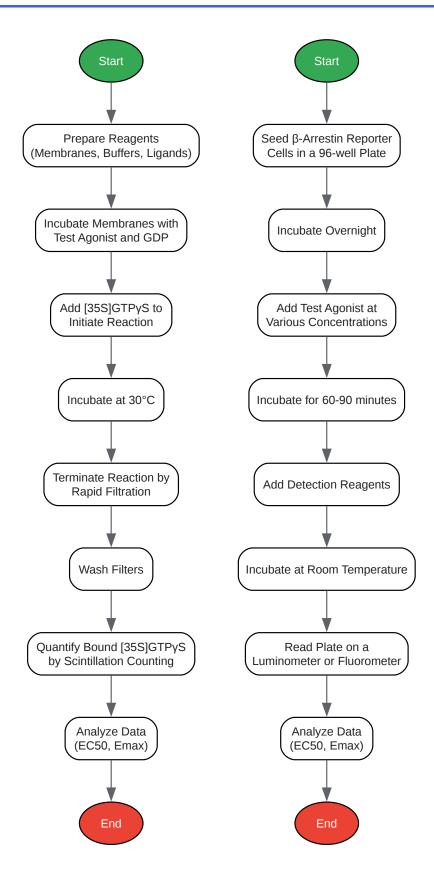
A3: The S1P5 receptor primarily couples to the Gαi subunit of the heterotrimeric G protein.[7] Upon agonist binding, the activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Downstream signaling can influence various cellular processes, including cell migration and proliferation.

S1P5 Signaling Pathway









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